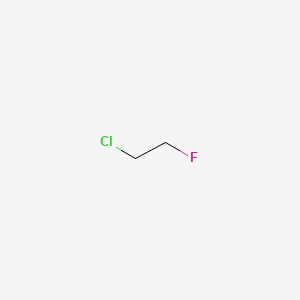

1-Chloro-2-fluoroethane

Übersicht

Beschreibung

1-Chloro-2-fluoroethane is an organic compound with the molecular formula C₂H₄ClF. It is a halogenated hydrocarbon, where a chlorine atom and a fluorine atom are attached to an ethane backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Vorbereitungsmethoden

1-Chloro-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene with hydrogen chloride and hydrogen fluoride in the presence of a catalyst. Another method involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in solvents like methanol, dimethyl formamide, or ethanol at elevated temperatures . These methods are scalable for industrial production, providing high yields of this compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic substitution at both chlorine and fluorine positions, though reaction rates differ significantly:

Biological studies demonstrate 4-hour LC₅₀ values <100 ppm in rats, with toxicity directly linked to fluoroacetate production .

Elimination Reactions

Dehydrohalogenation pathways show temperature-dependent selectivity:

The antiperiplanar conformation (dihedral angle 180°) facilitates E2 elimination, with activation energy of 58 kJ/mol calculated via DFT .

Metabolic and Biodegradation Pathways

Toxicological profiles reveal complex biotransformation:

Metabolism proceeds through cytochrome P450-mediated hydrogen abstraction, forming a radical intermediate that reacts with molecular oxygen .

Thermal Decomposition

High-temperature stability assessments show:

| Temperature | Pressure | Major Products | Byproducts |

|---|---|---|---|

| 400°C | 1 atm | HF, HCl, chlorofluorocarbons | C₂H₃F (trace) |

| 600°C | Vacuum | C₂F₂, Cl₂ | Polyfluoroethylene |

| 800°C | 5 Torr | CF₃Cl, CH₂FCl | Carbonaceous deposits |

Activation energy for thermal decomposition measures 189 kJ/mol via TGA analysis .

Comparative Reactivity Analysis

The molecule's dipole moment (1.84 D) and frontier molecular orbitals (EHOMO = -10.2 eV, ELUMO = 1.4 eV) dictate preferential reactivity at the chlorine atom . Industrial applications leverage this selectivity for controlled syntheses of fluorinated polymers and pharmaceutical intermediates .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Chloro-2-fluoroethane serves as a versatile building block in various research domains:

Organic Synthesis

- Used as a monomer in polymer chemistry.

- Acts as an intermediate in synthesizing other organofluorine compounds, which are crucial in developing specialty chemicals.

Biological Studies

- Investigated for its interactions with biological molecules, providing insights into biochemical pathways and potential therapeutic targets.

- Its reactivity allows it to form adducts with nucleophiles, which can be studied to understand biological mechanisms.

Medicinal Chemistry

- Explored as a precursor for pharmaceutical compounds, particularly in synthesizing fluorinated drugs that exhibit enhanced biological activity.

- Research indicates that halogenated compounds can enhance the efficacy of certain drug formulations.

Industrial Applications

This compound is utilized in various industrial processes:

- Specialty Polymers Production: It is used as a monomer in producing polymers with unique properties suitable for coatings and medical devices.

- Refrigeration and Air Conditioning: As a component of refrigerants, it plays a role in mechanical vapor compression systems, contributing to efficient cooling solutions.

Antitumor Activity

Research has demonstrated that fluorinated and chlorinated compounds can exhibit growth-inhibiting activity against microorganisms. For instance, studies on substituted phenylalanine derivatives suggest that these compounds may enhance antitumor effects due to their structural properties .

Polymer Applications

The compound has been utilized as a monomer in synthesizing polymers that are employed in medical devices. These polymers demonstrate unique biological interactions due to the presence of halogens .

Toxicity Studies

Investigations into the toxicity of halogenated compounds indicate significant biological activity. A study highlighted that exposure to this compound led to cytotoxic effects in various cell lines, emphasizing the need for careful handling and regulation . The inhalation toxicity of this compound has been noted to cause severe effects at low concentrations .

Wirkmechanismus

The mechanism of action of 1-Chloro-2-fluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution or elimination. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-fluoroethane can be compared with other halogenated ethanes, such as:

- 1-Chloro-1,1-difluoroethane

- 1,1,1-Trichloroethane

- 1,1-Dichloro-2-fluoroethane

These compounds share similar structural features but differ in their chemical reactivity and applications. For instance, this compound is unique due to its specific halogen substitution pattern, which imparts distinct chemical properties and reactivity .

Biologische Aktivität

1-Chloro-2-fluoroethane, also known as C2H4ClF , is a halogenated organic compound that has garnered attention in various fields, including toxicology and environmental science. This article delves into its biological activity, focusing on its mechanisms of action, toxicity, and potential applications.

This compound is a colorless gas at room temperature with a molecular weight of 96.51 g/mol. Its structure consists of a two-carbon chain with one chlorine and one fluorine atom attached to the second carbon. The presence of these halogens significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with cellular components. Key mechanisms include:

- Metabolic Activation : Upon exposure, this compound can undergo metabolic transformation in the liver, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and DNA.

- Toxicity : Studies indicate that halogenated compounds like this compound can induce oxidative stress, leading to cellular damage. This is particularly evident in liver and kidney tissues, where exposure has been linked to necrosis and apoptosis .

Toxicological Studies

Research has highlighted the toxicological profile of this compound through various studies:

- Acute Toxicity : In animal models, inhalation exposure to high concentrations of this compound resulted in respiratory distress and central nervous system effects, including lethargy and convulsions .

- Chronic Effects : Long-term exposure studies have shown potential carcinogenic effects, as evidenced by increased tumor incidence in laboratory animals . The compound's ability to form adducts with DNA raises concerns regarding mutagenicity.

Case Studies

Several case studies have explored the implications of this compound exposure:

- Occupational Exposure : Workers in industries utilizing this compound reported higher incidences of respiratory issues and skin irritation. Monitoring studies indicated elevated levels of the compound in air samples collected from workplaces .

- Environmental Impact : Investigations into the environmental persistence of this compound revealed that it contributes to atmospheric pollution, raising concerns about its role as a greenhouse gas .

Data Table: Summary of Toxicological Findings

Eigenschaften

IUPAC Name |

1-chloro-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJSKSPVQQGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073234 | |

| Record name | HCFC-151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1747 g/cu cm @ 20 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

259.0 [mmHg] | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-50-5 | |

| Record name | Ethane, 1-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC-151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H83988O0RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -50 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.